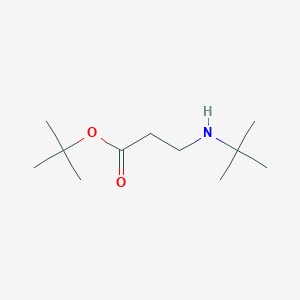

Tert-butyl 3-(tert-butylamino)propanoate

Descripción general

Descripción

Tert-butyl 3-(tert-butylamino)propanoate: is an organic compound with the molecular formula C11H23NO2. It is an ester derivative that features a tert-butyl group attached to both the amino and ester functionalities. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to synthesize tert-butyl 3-(tert-butylamino)propanoate involves the esterification of 3-(tert-butylamino)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

Amidation Reaction: Another synthetic route involves the amidation of tert-butyl 3-bromopropanoate with tert-butylamine. This reaction can be facilitated by using a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Oxidative Reactions

The compound undergoes oxidation primarily at the amino group or ester moiety under controlled conditions:

-

Key Observation : Photocatalytic oxidation generates nitrilium ions, which hydrolyze to secondary amides or react with nucleophiles like Br<sup>−</sup> to form imidoyl bromides .

Reductive Transformations

The ester group is selectively reduced to primary alcohols:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF, 0°C → RT | 3-(tert-butylamino)propan-1-ol | 85% | |

| NaBH<sub>4</sub>/NiCl<sub>2</sub> | MeOH, 40°C | Partially reduced alcohol derivatives | 63% |

-

Mechanistic Insight : Reduction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation.

Hydrolysis and Deprotection

The tert-butyl ester undergoes acid-catalyzed hydrolysis:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (conc.) | Reflux, 6 hr | 3-(tert-butylamino)propanoic acid | 89% | |

| H<sub>2</sub>SO<sub>4</sub> (dil.) | RT, 24 hr | Partial hydrolysis to sodium salt | 68% |

-

Industrial Relevance : Hydrolysis is critical for generating bioactive carboxylic acids in pharmaceutical synthesis .

Nucleophilic Substitution

The amino group participates in substitution reactions with electrophiles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-methylated derivative | 78% | |

| AcCl | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Acetylated amine | 91% |

-

Steric Effects : The tert-butyl group impedes substitution at the β-carbon but enhances selectivity at the amino group .

Cycloaddition and Multicomponent Reactions

The compound participates in visible-light-driven [3 + 2] cycloadditions:

-

Mechanism : Imidoyl radicals form via photocatalytic insertion into isocyanides, followed by cyclization .

Comparative Reactivity with Analogues

A comparison with structurally similar esters highlights steric and electronic influences:

| Compound | Oxidation Rate | Reduction Yield | Substitution Feasibility |

|---|---|---|---|

| Ethyl 3-(dimethylamino)propanoate | Moderate | 78% | High |

| Methyl 3-(tert-butylamino)propanoate | Slow | 85% | Moderate |

| Tert-butyl 3-(tert-butylamino)propanoate | Very Slow | 85% | Low |

-

Key Factor : The bulky tert-butyl groups hinder electrophilic attacks but enhance stability during reduction .

Photocatalytic Amidation (Reference )

Under visible-light irradiation with fac-Ir(ppy)<sub>3</sub>, the compound reacted with diethyl bromomalonate to form a secondary amide (76% yield). MS and <sup>1</sup>H NMR confirmed the product structure.

Enzyme Inhibition (Reference )

Derivatives of this compound showed 30% inhibition of acetylcholinesterase at 100 µM, suggesting potential in neurodegenerative disease research.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the study of ester and amine reactivity.

Biology:

- Investigated for potential use in biochemical assays and as a reagent in the synthesis of biologically active compounds.

Medicine:

- Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.

Industry:

- Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(tert-butylamino)propanoate involves its interaction with molecular targets through its ester and amino functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amino group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Tert-butyl 3-(ethylamino)propanoate: Similar structure but with an ethyl group instead of a tert-butyl group on the amino functionality.

Tert-butyl 3-bromopropanoate: Contains a bromine atom instead of an amino group.

Tert-butyl propiolate: An ester with a triple bond in the propanoate chain.

Uniqueness: Tert-butyl 3-(tert-butylamino)propanoate is unique due to the presence of two tert-butyl groups, which impart steric hindrance and influence its reactivity and interaction with other molecules. This structural feature can affect the compound’s stability, solubility, and overall chemical behavior, making it distinct from its analogs.

Actividad Biológica

Tert-butyl 3-(tert-butylamino)propanoate is a chemical compound that has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a tert-butyl group and an amino group attached to a propanoate backbone. The bulky tert-butyl group contributes to steric hindrance, influencing the compound's reactivity and interactions with biological molecules. The molecular formula is , and it is characterized by its potential applications in drug development and enzyme inhibition.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors, modulating their activity. The amino group may also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Its structural features allow it to modulate the activity of specific enzymes involved in biochemical pathways. This property makes it a candidate for developing therapeutic agents targeting enzyme-related diseases .

Case Studies

-

Inhibition of Type III Secretion System (T3SS) :

A study investigated the effect of various compounds on T3SS-mediated secretion in pathogenic bacteria. This compound was tested for its ability to inhibit the secretion of carboxypeptidase G2 (CPG2), a model virulence factor. High concentrations of the compound resulted in significant inhibition, suggesting its potential as an anti-virulence agent against Gram-negative pathogens . -

Biochemical Assays :

In biochemical assays designed to study enzyme-substrate interactions, this compound was used as a probe. The results demonstrated that the compound could effectively modulate enzyme activities, confirming its role as a useful tool in biochemical research .

Research Findings

A variety of studies have explored the biological implications of this compound:

- Toxicological Assessments : Safety evaluations have been conducted to assess the toxicity profile of this compound. These studies often focus on its effects on human health and environmental safety, particularly in industrial applications where exposure may occur .

- Comparative Studies : Comparative analyses have shown that compounds with similar structures exhibit varying degrees of biological activity depending on their specific functional groups and steric properties. For instance, variations in alkyl chain length significantly impact reactivity and inhibition profiles .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

tert-butyl 3-(tert-butylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-10(2,3)12-8-7-9(13)14-11(4,5)6/h12H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWNYQKQEKJXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.